REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[C:13](O)(=[O:19])[CH2:14][CH2:15][C:16]([CH3:18])=O>CCCCOCCO>[CH3:18][C:16]12[C:5]3[NH:6][C:7]4[C:12]([C:4]=3[CH2:3][CH2:2][N:1]1[C:13](=[O:19])[CH2:14][CH2:15]2)=[CH:11][CH:10]=[CH:9][CH:8]=4
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Name
|
|
Quantity
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112.15 g
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Type
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reactant
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Smiles
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NCCC1=CNC2=CC=CC=C12
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Name
|
|
Quantity
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85.6 mL
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Type
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reactant
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Smiles
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C(CCC(=O)C)(=O)O
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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CCCCOCCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent is removed
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Type
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WASH
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Details
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The residue is successively washed with water, dilute aqueous sodium hydroxide, water, dilute aqueous hydrochloric acid, water
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Type
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CUSTOM
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Details
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dried
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Type
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DRY_WITH_MATERIAL
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Details
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Trituration of the crude product, decomposition at 252°-262°C., with methanol, and then with benzene, and drying
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Type
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CUSTOM
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Details
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provides 120.4 g
|
Name
|
|
Type
|
product
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Smiles
|
CC12CCC(N1CCC1=C2NC2=CC=CC=C12)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |